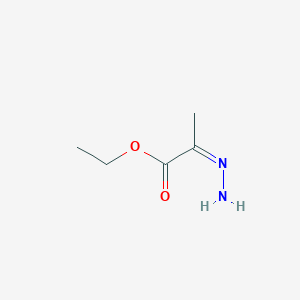

ethyl (2Z)-2-hydrazinylidenepropanoate

Descripción

Ethyl (2Z)-2-hydrazinylidenepropanoate is a hydrazone derivative characterized by a Z-configuration at the hydrazinylidene group. This compound features an ethyl ester group and a propanoate backbone, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure allows for diverse reactivity, particularly in forming heterocyclic frameworks via cyclization or condensation reactions. The Z-isomer is stabilized by intramolecular hydrogen bonding between the hydrazine N–H and the ester carbonyl oxygen, as observed in crystallographic studies .

Propiedades

IUPAC Name |

ethyl (2Z)-2-hydrazinylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-3-9-5(8)4(2)7-6/h3,6H2,1-2H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYVZRKZUJAEJI-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2Z)-2-hydrazinylidenepropanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The process can be summarized as follows:

Reaction Setup: Ethyl acetoacetate and hydrazine hydrate are mixed in ethanol.

Reflux: The mixture is heated under reflux for several hours.

Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.

Purification: The crude product is purified by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl (2Z)-2-hydrazinylidenepropanoate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl (2Z)-2-hydrazinylidenepropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of ethyl (2Z)-2-aminopropanoate.

Substitution: Formation of substituted hydrazones.

Aplicaciones Científicas De Investigación

Ethyl (2Z)-2-hydrazinylidenepropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mecanismo De Acción

The mechanism of action of ethyl (2Z)-2-hydrazinylidenepropanoate involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activity and biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound II : (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

- Key Differences :

- Substitution: A chloro group at the α-carbon and a 4-methoxyphenyl hydrazine substituent.

- Impact : The methoxy group enhances electron density on the aromatic ring, altering hydrogen-bonding patterns compared to the methyl-substituted parent compound. Crystal structures reveal weaker N–H···O interactions due to steric hindrance from the methoxy group .

Compound III : 1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one

- Key Differences :

Compound 25 : Ethyl 2-(2-phenylhydrazinylidene)propanoate

Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl (2Z)-2-hydrazinylidenepropanoate | C₆H₁₀N₂O₂ | Not reported | ~1.1 (estimated) | Ester, hydrazone (Z) |

| Compound II (methoxy) | C₁₁H₁₃ClN₂O₃ | 327–329 | 1.32 | Chloro, methoxy, ester |

| Compound III (ketone) | C₁₀H₁₁ClN₂O | 265–267 | 1.25 | Chloro, ketone |

| Compound 25 (phenyl) | C₁₁H₁₂N₂O₂ | 401.6 (extrapolated) | 1.08 | Phenyl, ester |

Stereochemical Considerations

The Z-configuration in the parent compound is critical for bioactivity. For instance, methyl (2E/Z)-hydrazono(phenyl)ethanoate () demonstrates that the E-isomer lacks intramolecular hydrogen bonding, leading to reduced stability and altered pharmacokinetics .

Research Findings and Trends

- Crystallography : The parent compound’s crystal packing is dominated by N–H···O hydrogen bonds and van der Waals interactions, whereas methoxy-substituted analogs show additional C–H···π contacts .

- Synthetic Yields : The parent compound’s synthesis typically achieves >75% yield under mild conditions, outperforming chloro-substituted derivatives (60–70% yield) due to fewer side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.